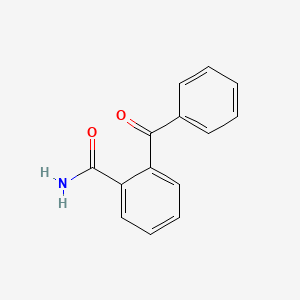

2-Benzoylbenzamide

説明

Contextualization within Benzamide (B126) Derivatives

Benzamides are a class of chemical compounds containing a carboxamide group attached to a benzene (B151609) ring. ontosight.ai These derivatives are a significant area of study in medicinal chemistry and materials science due to their diverse biological activities and structural properties. ontosight.aiontosight.ai The core structure of a benzamide can be modified at various positions on the benzene ring or on the amide nitrogen, leading to a vast array of compounds with different characteristics.

2-Benzoylbenzamide is a specific derivative where a benzoyl group is attached to the 2-position of the benzamide structure. This ortho-substitution pattern introduces steric and electronic effects that influence the molecule's conformation and reactivity. The presence of the ketone and amide functional groups provides multiple sites for chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. chemicalbook.com

Significance as a Model Compound in Mechanistic and Synthetic Studies

The unique arrangement of functional groups in this compound makes it an excellent model compound for investigating various chemical transformations and reaction mechanisms.

Mechanistic Studies:

Photochemistry: The photochemical behavior of N,N-disubstituted 2-benzoylbenzamides has been studied to understand solid-state photoreactions. acs.org These studies provide insights into the formation of radical pair intermediates and their subsequent reactions.

Hydrolysis: The kinetics of the hydrolysis of N-benzoyl benzamide have been investigated under acidic conditions to understand the reaction mechanism. researchcommons.org These studies explore the influence of solvent composition and temperature on the reaction rate. researchcommons.org

Conformational Analysis: The benzamide chromophore is utilized in stereochemical studies using circular dichroism. tandfonline.com The conformational preferences of the amide bond in secondary and tertiary benzamides, which can be influenced by substituents like the benzoyl group, are crucial for these analyses. tandfonline.com Research on the polymorphism of derivatives like 2-Benzoyl-N,N-diethylbenzamide reveals how different crystalline forms can arise from variations in molecular conformation and packing. mdpi.com

Synthetic Applications:

Heterocycle Synthesis: this compound serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it is a reactant in the preparation of 2,4-benzodiazepin-1-ones, which are of interest for their potential as central nervous system agents. chemicalbook.com

Ortho-Acylation Reactions: Ortho-acylated tertiary benzamides are important structural motifs in pharmaceuticals and functional materials. nih.gov Palladium-catalyzed ortho-acylation of benzamides using various acylating agents is a key synthetic strategy, and this compound derivatives are often the target molecules in these reactions. nih.gov

Synthesis of Derivatives: The core structure of this compound can be readily modified. For example, it can be reacted with formaldehyde (B43269) to produce N-Hydroxymethyl-(2-benzoyl)benzamide. prepchem.com Furthermore, derivatives of 2-benzamido-N-benzoylbenzamide have been synthesized through the acylation of anthranilamide with benzoyl chloride. damaacademia.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-benzoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVBZJXNXCEFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324936 | |

| Record name | 2-benzoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-78-9 | |

| Record name | NSC408017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Reaction Pathways of 2 Benzoylbenzamide

Established Synthetic Routes to 2-Benzoylbenzamide and its Core Analogues

The construction of the this compound scaffold can be achieved through several established synthetic methodologies, primarily involving the formation of an amide bond.

Direct Condensation Approaches and Catalytic Considerations

Direct condensation of a carboxylic acid and an amine is a common method for amide bond formation. In the context of this compound, this would involve the reaction of 2-benzoylbenzoic acid with an ammonia (B1221849) source. To facilitate this reaction, which is often thermodynamically unfavorable, various catalytic systems have been developed.

One notable method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. researchgate.net This heterogeneous catalyst promotes the direct condensation of benzoic acid derivatives and amines, offering a green, rapid, and highly efficient pathway to benzamides. researchgate.net The use of ultrasound accelerates the reaction, leading to high yields in short reaction times. researchgate.net

Another approach is the reaction of o-benzoylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia gas in the same reaction vessel. google.com This one-pot procedure avoids the isolation of the intermediate acid chloride and can be carried out in an organic solvent like toluene. google.com

Acylation Methodologies: Schotten-Baumann Reactions

The Schotten-Baumann reaction is a widely used method for the acylation of amines. smolecule.comasianpubs.org This reaction typically involves the treatment of an amine with an acyl chloride in the presence of an aqueous base to neutralize the hydrogen chloride byproduct. smolecule.comdamaacademia.com For the synthesis of this compound, this would involve the reaction of 2-aminobenzamide (B116534) (anthranilamide) with benzoyl chloride. smolecule.comdamaacademia.com

A modified Schotten-Baumann reaction using aqueous sodium bicarbonate can be employed to facilitate interfacial acylation, minimizing side reactions. This method, however, can be limited by emulsification and longer reaction times. The reaction can also be performed using pyridine (B92270) as a base and solvent, which effectively neutralizes the HCl generated.

The versatility of the Schotten-Baumann reaction allows for the synthesis of various substituted benzoylbenzamide derivatives by using appropriately substituted starting materials. asianpubs.orgresearchgate.net For instance, substituted N-benzoyl-2-hydroxybenzamides have been prepared by reacting salicylamide (B354443) with various benzoyl chlorides in refluxing pyridine. nih.gov

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Direct Condensation | 2-Benzoylbenzoic acid, Ammonia source | Diatomite earth@IL/ZrCl4, Ultrasonic irradiation | Green, rapid, high yield. researchgate.net |

| One-pot Acylation | o-Benzoylbenzoic acid, Ammonia gas | Thionyl chloride, Toluene | One-pot procedure, avoids isolation of intermediate. google.com |

| Schotten-Baumann Reaction | 2-Aminobenzamide, Benzoyl chloride | Aqueous base (e.g., NaOH, NaHCO3) or Pyridine | Widely applicable, good yields. smolecule.comdamaacademia.com |

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for exploring their structure-activity relationships in various applications. These derivatives can be prepared by employing substituted starting materials in the established synthetic routes.

For example, N,N-disubstituted 2-benzoylbenzamides have been prepared through a condensation reaction between the corresponding 2-benzoylbenzoic acids and amines using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method allows for the introduction of various substituents on the amide nitrogen.

The synthesis of N-hydroxymethyl-(2-benzoyl)benzamide has been achieved by reacting o-benzoylbenzamide with formaldehyde (B43269) in the presence of potassium carbonate. prepchem.com This reaction introduces a hydroxymethyl group onto the amide nitrogen.

Furthermore, a series of substituted benzoylbenzamide derivatives of 17α-E-vinyl estradiol (B170435) have been prepared via Pd(0)-catalyzed Stille coupling from novel iodinated benzoylbenzamide precursors. researchgate.netnih.gov This demonstrates the utility of cross-coupling reactions in the synthesis of complex benzoylbenzamide derivatives.

Researchers have also synthesized various N-benzoyl-2-hydroxybenzamides by reacting salicylamide with different substituted benzoyl chlorides. nih.gov Similarly, 2-benzamido-N-benzoylbenzamide derivatives have been prepared through the acylation of anthranilamide with substituted benzoyl chlorides. univpancasila.ac.id

Advanced Chemical Transformations and Mechanistic Investigations

The chemical reactivity of this compound is governed by the functional groups present in the molecule, namely the benzoyl and amide moieties.

Fundamental Reactivity: Oxidation, Reduction, and Substitution Pathways

Oxidation: The oxidation of this compound can lead to different products depending on the reaction conditions. Persulphate oxidation of o-benzoylbenzamide has been reported to yield phthalimide (B116566), fluorenone, and o-benzoylbenzoic acid. rsc.org Common oxidizing agents that can be used for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

Reduction: The carbonyl groups in this compound can be reduced to alcohols. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). For instance, the reduction of N-(2-haloethyl)-N-lower alkyl-o-benzoylbenzamides with sodium borohydride in the presence of an alkanoic acid yields 2-[N-(2-hydroxyethyl)-N-lower alkylaminomethyl]benzhydrols. google.com

Amidation Reactions and Lithium-Mediated Nitrogen Fixation

Amidation reactions are central to the synthesis of this compound and its derivatives. Beyond the direct synthesis, the amide bond itself can participate in further reactions. For instance, N-benzoylbenzamide can be synthesized through the reaction of benzamide (B126) with benzoyl chloride in pyridine.

Lithium-mediated nitrogen fixation is an emerging area where lithium metal is used to reduce dinitrogen (N2) to lithium nitride (Li3N), which can then be used to synthesize nitrogen-containing organic compounds. nih.govnih.gov This process involves the electrochemical reduction of lithium ions to lithium metal, which then reacts with nitrogen. nih.gov The resulting lithium nitride is a reactive intermediate that can be reacted with electrophiles like acyl chlorides to form imides. nih.gov While not a direct reaction of this compound itself, this methodology represents an advanced strategy for the synthesis of related nitrogen-containing compounds from elemental nitrogen. The process relies on a solid-electrolyte interphase (SEI) that forms on the lithium metal surface and plays a crucial role in the catalytic cycle. drexel.edu

Reactivity in Aryne Chemistry

This compound participates in reactions involving aryne intermediates, which are highly reactive species derived from an aromatic ring by the removal of two substituents. wikipedia.org Due to their extreme reactivity, arynes are typically generated in situ. cbijournal.com One method for generating the aryne known as benzyne (B1209423) involves the dehalogenation of 1-bromo-2-fluorobenzene (B92463) with magnesium. wikipedia.org

In the presence of 3-triflyloxybenzyne, N-benzoylbenzamide undergoes a nucleophilic attack on the aryne intermediate, resulting in the formation of a benzoxazole (B165842) derivative with a 68% yield. This reactivity highlights the role of the benzoyl group's electron-withdrawing properties. A study involving the reaction of N-benzoylbenzamide with an aryne precursor in acetonitrile (B52724) with cesium carbonate, water, and 18-crown-6 (B118740) resulted in a cascade reaction. researchgate.net

Hydrolytic and Condensation Dynamics

Condensation reactions involve the joining of two or more molecules to form a larger molecule, with the simultaneous elimination of a smaller molecule, often water. ebsco.com This process is reversible through hydrolysis, where the addition of water breaks down the larger molecule into its constituent parts. ebsco.com

The synthesis of this compound can be achieved through the condensation reaction of benzamide and benzoyl chloride in pyridine. This reaction proceeds via nucleophilic acyl substitution, with pyridine acting as both a base and a solvent to neutralize the hydrochloric acid byproduct.

Hydrolysis of N,N'-substituted amidines can lead to a mixture of amides and amines. researchgate.net In the context of this compound, this suggests that under hydrolytic conditions, the amide bond could be cleaved.

Transition Metal-Catalyzed Functionalizations

Palladium-Catalyzed Ortho-Acylation Processes

Palladium-catalyzed reactions have been instrumental in the functionalization of this compound derivatives. Specifically, the ortho-acylation of tertiary benzamides, such as N,N-diethyl-2-benzoylbenzamide, has been achieved using arylglyoxylic acids in the presence of a palladium catalyst. researchgate.netacs.org This reaction involves the direct C-H palladation at the ortho position. researchgate.net

The process is sensitive to reaction conditions. For instance, reacting N,N-diethylbenzamide and phenylglyoxylic acid with palladium acetate (B1210297) in acetonitrile yields no product. acs.orgnih.gov However, switching the solvent to 1,2-dichloroethane (B1671644) (DCE) results in the formation of the ortho-acylated product in 41% yield. acs.orgnih.gov The yield can be further improved by using Pd(TFA)₂ as the catalyst and (NH₄)₂S₂O₈ as an oxidant in DCE, leading to a significant increase in product formation. acs.orgnih.gov

The proposed mechanism involves the ortho C-H palladation of the benzamide with Pd(TFA)₂ to form a palladium(II) species. acs.orgnih.gov An acyl radical, generated from the arylglyoxylic acid, then reacts with this palladium intermediate to form a palladium(III) species. acs.orgnih.gov Reductive elimination from this intermediate produces the ortho-acylated product and regenerates the Pd(II) catalyst. acs.orgnih.gov Density functional theory (DFT) calculations suggest the coordination of the amide oxygen to the palladium center is a key feature of the mechanism. researchgate.netacs.org

| Catalyst | Oxidant | Solvent | Yield (%) |

| Pd(OAc)₂ | K₂S₂O₈ | Acetonitrile | 0 |

| Pd(OAc)₂ | K₂S₂O₈ | 1,2-dichloroethane | 41 |

| Pd(TFA)₂ | K₂S₂O₈ | 1,2-dichloroethane | slightly improved |

| Pd(TFA)₂ | (NH₄)₂S₂O₈ | 1,2-dichloroethane | significantly improved |

| Pd(TFA)₂ | Ag₂CO₃ | 1,2-dichloroethane | - |

Rhodium-Catalyzed Oxidative Acylation

Rhodium catalysts have also been effectively used for the ortho-acylation of benzamides. mdpi.com A rhodium-catalyzed oxidative acylation of N,N-diethyl benzamides with aryl aldehydes proceeds via a direct sp² C-H bond cleavage. researchgate.net This reaction typically employs a catalyst system such as [Cp*RhCl₂]₂ with AgSbF₆ and a silver carbonate oxidant to yield ortho-acyl benzamides. researchgate.net Rhodium-catalyzed oxidative coupling reactions have also been developed under aerobic conditions. rsc.org

Photochemical Transformations and Radical Intermediates

Photochemical reactions of this compound derivatives can lead to significant molecular rearrangements. The photolysis of N,N-disubstituted o-benzoylbenzamides in the solid state can result in an absolute asymmetric synthesis, yielding phthalide (B148349) derivatives. nii.ac.jp This transformation proceeds through a cleavage of the C(=O)-O bond. nii.ac.jp

Radical intermediates play a crucial role in many chemical transformations. libretexts.orglibretexts.org These highly reactive species, which possess an unpaired electron, are often generated by the influence of heat or light. libretexts.orgyoutube.com The stability of a radical is influenced by factors such as resonance and the degree of substitution, with tertiary radicals being more stable than secondary, which are in turn more stable than primary radicals. youtube.comutdallas.edu

In the context of palladium-catalyzed ortho-acylation, the mechanism is believed to involve an acyl radical. acs.orgnih.gov This radical is generated in situ from an arylglyoxylic acid under thermal conditions and subsequently attacks a palladium intermediate. acs.orgnih.gov Radical chain reactions typically consist of three phases: initiation, propagation, and termination. libretexts.orglibretexts.org The initiation step, which forms the initial radical, often requires an external energy source like heat or UV radiation. libretexts.org

Intramolecular Cyclization Reactions

Intramolecular cyclization is a chemical process that transforms a linear molecule into a cyclic structure. wisdomlib.org This type of reaction is fundamental in the synthesis of various heterocyclic frameworks. wisdomlib.orgrsc.org

For this compound and its derivatives, intramolecular cyclization can lead to the formation of various ring systems. For example, N-phenyl-2-benzoylbenzamide can undergo cyclization. molaid.com Palladium-catalyzed intramolecular cyclization is a powerful tool in organic synthesis, often favoring the formation of five-membered rings (5-exo-trig) over six-membered rings (6-endo-trig) when there is a choice. divyarasayan.org

Visible-light-induced intramolecular sp³ C-H oxidation of 2-alkyl-substituted benzamides provides a method for synthesizing functionalized iminoisobenzofurans through intramolecular C-O bond formation. rsc.org Additionally, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been developed for the synthesis of thiadiazine 1-oxides. nih.gov

| Precursor | Reaction Type | Product |

| N-phenyl-2-benzoylbenzamide | Cyclization | Phthalimidine derivative |

| 2-alkyl-substituted benzamides | Visible-light-induced intramolecular sp³ C-H oxidation | Functionalized iminoisobenzofurans |

| N-cyano sulfoximines | Acid-catalyzed intramolecular cyclization | Thiadiazine 1-oxides |

Advanced Spectroscopic and Diffraction Based Structural Characterization of 2 Benzoylbenzamide and Its Analogues

Vibrational Spectroscopic Analysis (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of 2-Benzoylbenzamide. These two methods are complementary, as their selection rules differ, providing a more complete vibrational analysis. edinst.comphotothermal.com

In the analysis of this compound, characteristic vibrational modes can be assigned to specific functional groups. The IR spectrum of N-benzoylbenzamide, a closely related analogue, shows a strong absorption band for the carbonyl (C=O) stretch at 1703 cm⁻¹. For this compound itself, key spectral data from IR spectroscopy confirms the presence of the amide and ketone functionalities. nih.gov

Differences in the vibrational spectra between polymorphs, or different crystalline forms of the same compound, can be significant. americanpharmaceuticalreview.com These spectral variations in frequency, intensity, and number of bands arise from differences in molecule-molecule interactions within the crystal lattice. americanpharmaceuticalreview.com For instance, in studies of related benzamide (B126) derivatives, distinct IR and Raman patterns have been used to identify and differentiate between various polymorphic forms. americanpharmaceuticalreview.com

The analysis of vibrational spectra for compounds like 2-[(trichloroacetyl)amino]benzamide, an analogue of this compound, has been aided by quantum chemistry calculations to predict vibrational frequencies and assist in the assignment of observed spectral bands. uni-plovdiv.net This combined experimental and theoretical approach provides a robust framework for interpreting the complex vibrational spectra of these molecules.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 3500-3300 | Can be affected by hydrogen bonding. |

| C-H Aromatic Stretch | 3100-3000 | |

| C=O (Ketone) Stretch | ~1680 | |

| C=O (Amide I) Stretch | ~1650 | |

| N-H Bend (Amide II) | ~1550 | Coupled with C-N stretching. |

| C=C Aromatic Stretch | 1600-1450 | Multiple bands are typically observed. |

This table presents typical vibrational frequencies for the functional groups found in this compound. Actual frequencies can vary based on the specific molecular environment and physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound in solution. jchps.comweebly.com Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework. core.ac.uk

For N-benzoylbenzamide, the aromatic protons resonate in the range of δ 7.48–7.91 ppm in the ¹H NMR spectrum. In the case of this compound, distinct signals for the protons on the two different benzene (B151609) rings are expected, with their specific chemical shifts influenced by the electronic effects of the benzoyl and amide groups. The use of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can establish proton-proton coupling networks, aiding in the assignment of these aromatic signals. slideshare.net

Conformational analysis of benzamide analogues has been successfully performed using NMR. copernicus.orgnih.govauremn.org.br For some molecules, slow rotation around the amide C-N bond or other single bonds on the NMR timescale can lead to the observation of distinct sets of signals for different conformers. copernicus.org This phenomenon provides a direct window into the dynamic processes occurring in solution.

Investigation of Intramolecular Hydrogen Bonding via NMR Chemical Shifts

The presence of intramolecular hydrogen bonds can be inferred from the chemical shifts of the amide (N-H) protons. rsc.orgnih.gov A downfield shift of the NH proton resonance is indicative of its involvement in a hydrogen bond, as the electron density around the proton is reduced. rsc.org In a series of N,N'-([1,1'-binaphthalene]-2,2'-diyl)bis(benzamide) derivatives, advanced multidimensional NMR techniques were used to confirm the existence of intramolecular hydrogen bonds. rsc.org For certain fluorinated benzamide derivatives, the presence of N-H···F-C intramolecular hydrogen bonds was unambiguously proven by the observation of through-space spin-spin couplings between the interacting nuclei. rsc.orgmdpi.com

Solvent and Temperature Dependent NMR Studies

Varying the solvent and temperature during NMR experiments provides further evidence for intramolecular hydrogen bonding and conformational equilibria. rsc.org The chemical shift of a proton involved in an intramolecular hydrogen bond is expected to show less dependence on solvent polarity and temperature changes compared to a proton involved in intermolecular hydrogen bonding with the solvent. mdpi.com

In studies of imide derivatives, the chemical shifts of labile protons were monitored as a function of solvent dilution and temperature variation to confirm the presence of intramolecular hydrogen bonds. rsc.org For example, a downfield shift of the NH proton resonance upon lowering the temperature is consistent with the strengthening of a hydrogen bond. rsc.orgmdpi.com

| NMR Experiment | Information Obtained | Relevance to this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Assigning aromatic and amide protons, detecting conformational isomers. |

| ¹³C NMR | Carbon framework of the molecule. | Confirming the number and type of carbon atoms. |

| COSY | Correlation between coupled protons. | Establishing the connectivity of protons within each aromatic ring. |

| Temperature/Solvent Studies | Information on hydrogen bonding and dynamics. | Probing the presence and strength of intramolecular N-H···O=C hydrogen bonds. |

This table outlines key NMR experiments and their application to the structural analysis of this compound.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound. copernicus.org The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner. wikipedia.org

For amides like benzamide, a common fragmentation pathway involves the loss of the NH₂ group, leading to the formation of a stable benzoyl cation. researchgate.net This cation can then further fragment to produce a phenyl cation. researchgate.net In the case of this compound, with a molecular weight of 225.24 g/mol , the molecular ion peak would be expected at m/z 225. nih.gov The fragmentation pattern would likely involve cleavages at the amide and ketone functionalities, providing evidence for the connectivity of the different parts of the molecule.

The fragmentation of primary amides can also proceed via a McLafferty rearrangement if a γ-hydrogen is available. libretexts.org While this specific rearrangement is not possible for this compound, other characteristic fragmentation pathways help to confirm its structure.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. uol.de

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. uol.denih.gov This technique allows for the precise determination of the atomic coordinates within the crystal's unit cell. uol.de

Powder X-ray Diffraction and Variable Temperature Studies for Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical property in pharmaceuticals and material science, as different polymorphs can exhibit varying physical properties. rigaku.com While specific powder X-ray diffraction (PXRD) studies on the polymorphic forms of this compound are not widely reported, extensive research on its derivative, 2-benzoyl-N,N-diethylbenzamide (BDB) , highlights the structural complexity and potential for polymorphic behavior within this family of compounds. mdpi.com

Detailed investigations using single-crystal and powder X-ray diffraction, combined with variable temperature studies, have identified and characterized multiple polymorphs of BDB. mdpi.comresearchgate.net Initially, a known form (designated Form I) was reported as crystallizing in the chiral space group P2₁2₁2₁. mdpi.com Subsequent recrystallization trials using various solvents led to the discovery of two new polymorphs, designated Form II and Form III. mdpi.comresearchgate.net

Both Form II and Form III were found to be monoclinic, crystallizing in the I2/a space group. Although they share a space group and have similar unit cell dimensions, they are not isostructural due to differences in their long-range molecular packing and the β angle of the unit cell. mdpi.comresearchgate.net

Variable temperature PXRD studies have been crucial in understanding the stability and interconversion of these forms. When Form II of BDB was cooled to -170 °C and then reheated, it underwent a phase transition between -93 °C and -73 °C to a fourth form, designated Form IV. researchgate.net This transition from the monoclinic system (Form II) to the orthorhombic system (Form IV) was identified by distinct changes in the diffraction pattern, such as the merging of multiple peaks into single peaks and the bifurcation or shifting of other peaks. researchgate.net The analysis of unit cell parameters at different temperatures confirmed the phase transformation. researchgate.net Such studies are fundamental for identifying the most stable form of a compound under specific conditions. rigaku.com

Interactive Table: Crystallographic Data for Polymorphs of 2-benzoyl-N,N-diethylbenzamide (BDB)

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Temperature (K) |

| Form I | Orthorhombic | P2₁2₁2₁ | 12.09 | 15.60 | 8.78 | 90 | Room Temp. |

| Form II | Monoclinic | I2/a | 13.57 | 8.44 | 26.88 | 100.95 | 150 |

| Form III | Monoclinic | I2/a | 13.63 | 8.48 | 26.63 | 103.25 | 150 |

| Form IV | Orthorhombic | I2/a (derived) | - | - | - | 90 (approx.) | > -93 °C |

Data sourced from studies on the analogue 2-benzoyl-N,N-diethylbenzamide. mdpi.comresearchgate.net Data for Form IV unit cell parameters a, b, and c are not fully detailed in the provided sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The this compound molecule contains several chromophores, which are parts of the molecule responsible for absorbing UV-Vis light. These include the two benzene rings and the two carbonyl (C=O) groups. ksu.edu.sa The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. researchgate.net The key electronic transitions expected for this compound are:

π → π* (pi to pi-star) transitions: These transitions are high-energy and typically have high molar absorptivity. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. ksu.edu.sa These are associated with the aromatic π-systems of the benzene rings and the C=O double bonds. Conjugation between the benzoyl group and the benzamide moiety can influence the energy of these transitions.

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital of a carbonyl group. ksu.edu.sa These transitions are typically of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions.

For simple benzamides, intense absorption bands resulting from π → π* transitions are observed, while halogen substitution on the phenyl ring can cause a shift to longer wavelengths (a bathochromic or red shift). researchgate.net In aromatic compounds like benzene, primary absorption bands appear around 180-200 nm with a weaker secondary band near 260 nm. up.ac.za Given the extended conjugated system in this compound, it is plausible that its absorption maxima would be shifted to longer wavelengths compared to simpler, non-conjugated benzamides or benzene itself. The exact position and intensity of these absorption bands would need to be confirmed by experimental measurement.

Computational Chemistry and Quantum Chemical Investigations of 2 Benzoylbenzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-benzoylbenzamide and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(2d,2p) or 6-311G+(d,p), are employed to optimize the molecular geometry. orientjchem.orguctm.edu This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The optimized structural parameters, such as bond lengths and bond angles, obtained from these calculations often show good agreement with experimental data, thereby validating the computational model. orientjchem.org

Beyond molecular geometry, DFT is instrumental in analyzing the electronic properties of the molecule. orientjchem.orguctm.edu The electronic structure, including the distribution of electrons and the energies of molecular orbitals, dictates the chemical behavior of the compound. These calculations provide a detailed picture of the electronic environment within the molecule, which is essential for understanding its reactivity and spectroscopic behavior. orientjchem.orgaps.org For instance, DFT has been successfully applied to study a wide range of molecules, from inorganic salt hydrates to complex organic compounds, demonstrating its versatility and reliability in predicting molecular and electronic structures. uctm.eduunige.ch

Analysis of Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)

Non-covalent interactions (NCIs) play a critical role in the structure, stability, and function of molecules. The NCI index, derived from the electron density and its derivatives, is a valuable tool for visualizing and understanding weak interactions such as hydrogen bonds and van der Waals forces in real space. rsc.orgmdpi.com This method provides a qualitative representation of the type and strength of these interactions. rsc.org

For a more quantitative analysis, the Quantum Theory of Atoms in Molecules (QTAIM) is employed. rsc.orgmdpi.comnih.gov QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. mdpi.com A key concept in QTAIM is the bond critical point (BCP), a point where the gradient of the electron density is zero. mdpi.com The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the chemical bonds, including weak non-covalent interactions. mdpi.comnih.gov For example, a positive sign for the Laplacian of the electron density can indicate the presence of a hydrogen bond. mdpi.com In studies of benzamide (B126) derivatives, both NCI and QTAIM calculations have been used to support experimental findings from NMR spectroscopy regarding intramolecular hydrogen bonding. rsc.org

Conformational Landscape Analysis and Energy Minima Optimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, and their relative energies. taltech.eegoogle.com The goal is to identify the most stable conformations, or conformers, which correspond to local energy minima on the potential energy surface (PES). taltech.eeauremn.org.br This is a computationally intensive process, often involving scanning through dihedral angles to construct the PES and then optimizing the geometries corresponding to the energy minima. google.comauremn.org.br

The energy of a molecule is calculated for different conformations, and the one with the lowest energy is the most stable. solubilityofthings.com Energy minimization techniques, such as the steepest descent method, are used to find these local energy minima. ijcsit.com The process involves iteratively moving the atoms to reduce the net forces on them until a stable structure with minimal forces is achieved. ijcsit.com The energy difference between various conformations determines their population ratio at a given temperature. auremn.org.br For complex molecules, identifying the global energy minimum among many local minima is a significant challenge in computational chemistry. taltech.ee

Theoretical Prediction of Spectroscopic Parameters (e.g., Chemical Shifts using CSGT Method)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure. researchgate.net For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations of chemical shifts and shielding tensors are particularly valuable. researchgate.netgaussian.com

One of the methods used for this purpose is the Continuous Set of Gauge Transformations (CSGT) method. researchgate.netgaussian.com The CSGT method, along with the Gauge-Independent Atomic Orbital (GIAO) method, is employed to calculate NMR shielding tensors. mdpi.comgaussian.com These calculations are typically performed on molecular structures that have been optimized at a high level of theory. gaussian.com The calculated chemical shifts are often in good agreement with experimental values, providing strong evidence for the proposed molecular structure and conformation. mdpi.comresearchgate.net For instance, in studies of substituted benzamides, simulated ¹H-NMR spectra using methods like GIAO and CSGT have been instrumental in confirming the presence of multiple conformers. mdpi.com

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify the transition states that connect reactants to products, thereby understanding the step-by-step process of a reaction. nih.govrsc.org

Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can systematically explore possible reaction pathways. rsc.orgchemrxiv.org The AFIR method works by applying a virtual force between atoms to induce a chemical transformation, allowing for the discovery of pathways to both stable and unstable products. chemrxiv.org This approach can be used to trace reaction paths in a reverse direction, from product to reactants, which is a concept known as quantum chemistry-aided retrosynthetic analysis (QCaRA). chemrxiv.org Such computational analyses can reveal key interactions, like hydrogen bonding, that stabilize the transition state of the major reaction pathway, leading to enhanced selectivity. nih.gov These insights are invaluable for designing more efficient and selective synthetic routes. nih.govarxiv.org

HOMO/LUMO Orbital Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. physchemres.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that characterizes the molecule's kinetic stability, chemical reactivity, and polarizability. physchemres.orgnih.gov

A small HOMO-LUMO gap generally indicates high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis can also predict the most reactive sites within a molecule. nih.govwuxiapptec.com Various global reactivity descriptors, such as electronegativity, chemical hardness, and chemical potential, can be calculated from the HOMO and LUMO energies using Koopmans' theorem. physchemres.orgajchem-a.comresearchgate.net These parameters provide a quantitative measure of the molecule's reactivity and help in understanding its behavior in chemical reactions. ajchem-a.comresearchgate.net

Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | The negative of electronegativity; relates to the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Note: E_HOMO and E_LUMO represent the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com It is extensively used in drug design to understand the binding mechanism of a ligand (like this compound or its derivatives) to a biological target, typically a protein or enzyme. nih.gov

These simulations help in predicting the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For instance, molecular docking studies on benzoylbenzamide derivatives have been used to investigate their binding to the estrogen receptor-α, suggesting that specific interactions can lead to higher affinity and efficacy. nih.gov In another study, N-(t-butyl)-2-benzoylbenzamide was identified among compounds with strong free radical scavenging activity, and in silico analysis through molecular docking revealed its interaction with target proteins. researchgate.net By understanding these interactions, structural modifications can be proposed to enhance the therapeutic potential of the compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Derivatization, Structure Activity Relationships, and Ligand Design Centered on the 2 Benzoylbenzamide Core

Synthesis and Characterization of Substituted 2-Benzoylbenzamide Derivatives

The synthesis of substituted this compound derivatives is often achieved through the acylation of anthranilamide or its analogues with various benzoyl chlorides. A common method involves a nucleophilic acyl substitution reaction. univpancasila.ac.idresearchgate.net For instance, the reaction of anthranilamide with different chlorobenzoyl chlorides yields a series of 2-benzamido-N-benzoylbenzamide derivatives. univpancasila.ac.id The purity of the synthesized compounds is typically assessed using techniques like thin-layer chromatography and melting point determination, while structural confirmation is achieved through spectroscopic methods such as UV-Vis and infrared (IR) spectrophotometry. univpancasila.ac.idresearchgate.net

In a similar vein, other heterocyclic compounds, such as 2-substituted-benzimidazoles, can be synthesized by reacting o-phenylenediamine (B120857) with dicarboxylic acids. These intermediates can then be treated with benzoyl chloride in the presence of a base like sodium hydride to yield N-substituted benzimidazole (B57391) derivatives. jocpr.com The structures of these compounds are confirmed using IR, ¹H-NMR, and ¹³C-NMR spectroscopy. jocpr.com

The synthesis of more complex derivatives, such as those incorporating thiazole (B1198619) and benzothiazole (B30560) moieties, involves multi-step reaction sequences. For example, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide can be prepared by coupling substituted 2-aminobenzothiazoles with N-phenylanthranilic acid, followed by further reactions to yield the final product. Advanced analytical techniques, including ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), are crucial for unambiguous structural elucidation.

A series of substituted benzoylbenzamide derivatives of 17α-E-vinyl estradiol (B170435) have been prepared using a Pd(0)-catalyzed Stille coupling reaction from novel iodinated benzoylbenzamide precursors. researchgate.netnih.gov This method has proven effective in generating a library of compounds for biological evaluation. researchgate.netnih.gov

| Derivative Class | Synthetic Method | Characterization Techniques | Reference |

| 2-Benzamido-N-benzoylbenzamides | Nucleophilic acyl substitution | Melting point, TLC, UV-Vis, IR | univpancasila.ac.idresearchgate.net |

| N-Substituted-benzimidazoles | Condensation followed by acylation | IR, ¹H-NMR, ¹³C-NMR | jocpr.com |

| N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamides | Multi-step coupling reactions | ¹H/¹³C NMR, IR, HRMS | |

| 17α-E-vinyl estradiol benzoylbenzamides | Pd(0)-catalyzed Stille coupling | Not specified | researchgate.netnih.gov |

Elucidation of Structure-Activity Relationships (SAR) for Functional Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies guide the design of more potent and selective compounds.

For antimicrobial agents, the presence of electron-withdrawing groups on the aromatic ring of the benzamide (B126) structure has been shown to enhance potency. In the context of antiparasitic activity, a series of N-benzoyl-2-hydroxybenzamides demonstrated that specific substitutions on the benzene (B151609) ring were critical for inhibiting the growth of parasites like Trypanosoma brucei and Leishmania donovani. nih.gov For instance, the hit compound 1a and naphthyl derivatives 1t and 1u were moderately active against T. b. rhodesiense. nih.gov The high potency of some of these compounds highlights the importance of hydrophobic interactions. nih.gov

In the development of anticancer agents, SAR studies of benzothiazole derivatives containing the benzoylbenzamide moiety have indicated that specific functional groups enhance their efficacy. These compounds have shown promise in inhibiting the proliferation of cancer cell lines and may induce apoptosis.

For ligands targeting the Mincle receptor, a C-type lectin, the regiochemistry of alkoxy benzoyl derivatives is crucial for their activity. mdpi.comresearchgate.net Systematic investigations into lipidation and aryl substitution are necessary to optimize the potency and adjuvant activity of these trehalose-based benzoylbenzamide analogues. mdpi.comresearchgate.net

In a series of N,N-diethyl-2-benzoylbenzamide derivatives, two significant structure-activity relationships were identified for their binding affinity to the delta receptor. molaid.com

| Target | Key SAR Finding | Compound Type | Reference |

| Microbes | Electron-withdrawing groups enhance potency | Benzamides | |

| Parasites | Specific benzene ring substitutions are crucial | N-benzoyl-2-hydroxybenzamides | nih.gov |

| Cancer Cells | Specific functional groups enhance efficacy | Benzothiazole derivatives | |

| Mincle Receptor | Regiochemistry of alkoxy benzoyl groups is critical | Trehalose-based analogues | mdpi.comresearchgate.net |

| Delta Receptor | Two key SARs identified for binding affinity | N,N-diethyl-2-benzoylbenzamides | molaid.com |

Design and Evaluation of this compound Analogues as Ligands

The structural versatility of the this compound core makes it an attractive scaffold for the design of ligands that can interact with various biological targets, including metal centers and nuclear receptors.

This compound and its derivatives can act as ligands, forming complexes with transition metals like Nickel(II). For example, a Schiff base derived from benzophenone (B1666685) and 2-aminophenol (B121084) can coordinate with Ni(II) through the azomethine nitrogen and phenolic oxygen, forming a square planar complex. jchemlett.com The resulting Ni(II) complex was found to be non-electrolytic in nature. jchemlett.com

In other studies, Ni(II) complexes with (N,N,O)-donor ligands containing a nitro group have been synthesized and shown to be photoswitchable. nih.gov These complexes demonstrate that the nickel center preferentially binds the nitro form (η¹-N(O)₂). nih.gov The development of imine nickel(II) complexes with five- and six-membered chelate rings, which are analogues of Brookhart-type systems, has also been a focus of research. researchgate.net

The ligand 2-hydroxy-N-phenyl benzamide has been used to prepare complexes with various transition metals, and their stereochemical and thermal properties have been studied. researchgate.net

| Metal Center | Ligand Type | Coordination Geometry | Key Feature | Reference |

| Ni(II) | Schiff base from benzophenone and 2-aminophenol | Square planar | Non-electrolytic complex | jchemlett.com |

| Ni(II) | (N,N,O)-donor ligand with nitro group | Not specified | Photoswitchable, prefers nitro form | nih.gov |

| Ni(II) | Imine ligands | Not specified | Analogues of Brookhart-type systems | researchgate.net |

| Various | 2-hydroxy-N-phenyl benzamide | Not specified | Stereochemical and thermal studies | researchgate.net |

The this compound scaffold has been incorporated into molecules designed to interact with the estrogen receptor (ER), a key target in the treatment of hormone-dependent cancers. The ER has two main subtypes, ERα and ERβ, which are ligand-activated transcription factors. researchgate.netbmbreports.org

A series of substituted benzoylbenzamide derivatives of 17α-E-vinyl estradiol were synthesized and evaluated as ligands for the ERα and ERβ ligand-binding domains (LBD). researchgate.netnih.gov Competitive binding assays revealed that these compounds were effective ligands, with relative binding affinities (RBA) ranging from 0.5% to 10.0% of estradiol. researchgate.netnih.gov

Docking studies of these estradiol derivatives with the ERα-LBD crystal structure suggested that the terminal ring of the ligand is exposed to the solvent, which could explain the small variation in RBA values and the narrow SAR observed. nih.gov The ligand-binding cavity of the ER is predominantly hydrophobic. embopress.org The binding of ligands like 17β-estradiol involves hydrogen bonds with key amino acid residues such as E353 and R394 in ERα. plos.org

Interestingly, while most of the synthesized estradiol-benzoylbenzamide derivatives showed lower agonist potency compared to their binding affinity, a meta-substituted isomer demonstrated a level of efficacy comparable to its affinity. researchgate.netnih.gov This highlights the subtle interplay between binding affinity and functional activity, which can be modulated by the substitution pattern on the benzoylbenzamide moiety.

| Compound Series | ER Subtype(s) | Relative Binding Affinity (RBA) | Key Interaction Finding | Reference |

| 17α-E-vinyl estradiol benzoylbenzamide derivatives | ERα, ERβ | 0.5-10.0% of estradiol | Terminal ring exposed to solvent | researchgate.netnih.gov |

| Meta-substituted isomer of the above series | ERα, ERβ | 9.5% | Efficacy comparable to affinity | researchgate.netnih.gov |

Solid State Chemistry and Polymorphism of 2 Benzoylbenzamide Derivatives

Polymorphic Forms and Crystallographic Characterization

The phenomenon of polymorphism, where a single compound crystallizes into multiple distinct solid-state forms, is of significant interest in materials science and pharmaceuticals. Derivatives of 2-benzoylbenzamide have been shown to exhibit such behavior. A notable example is 2-benzoyl-N,N-diethylbenzamide (BDB), for which several polymorphic forms have been identified and characterized. mdpi.comresearchgate.net

Initially, one crystalline form of BDB, designated as Form I , was known. mdpi.com It crystallizes in the chiral orthorhombic space group P2₁2₁2₁. mdpi.com Subsequent research involving various crystallization techniques led to the discovery of two new polymorphs, Form II and Form III . mdpi.comresearchgate.net Both of these new forms were found to be monoclinic and crystallize in the centrosymmetric space group I2/a. mdpi.com

While Forms II and III share the same space group and exhibit similar unit cell dimensions, they are not isostructural due to differences in their long-range molecular packing. mdpi.comresearchgate.net A key distinction lies in their β angles. researchgate.net In contrast, Form I shows significant differences in both molecular conformation and packing arrangements when compared to Forms II and III. mdpi.comresearchgate.net

Further investigation into the thermal behavior of Form II revealed a temperature-induced phase transition to a fourth polymorph, Form IV . mdpi.comresearchgate.net This transition involves a change from the monoclinic crystal system of Form II to an orthorhombic system for Form IV. mdpi.comresearchgate.net

Table 1: Crystallographic Data for Polymorphs of 2-Benzoyl-N,N-diethylbenzamide (BDB)

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Temperature (K) |

| Form I | Orthorhombic | P2₁2₁2₁ | 10.937(5) | 13.987(5) | 9.896(4) | 90 | Room Temp |

| Form II | Monoclinic | I2/a | 13.6350(6) | 8.4424(3) | 26.5721(9) | 90.966(3) | 123 |

| Form III | Monoclinic | I2/a | - | - | - | - | 150 |

| Form IV | Orthorhombic | - | - | - | - | - | > -93 °C |

Note: Detailed unit cell parameters for Form III were noted as similar to Form II but with a different β angle. Form IV was identified via variable temperature X-ray powder diffraction, and its detailed crystal structure is yet to be fully obtained.

Influence of Crystallization Conditions and Solvent Screening on Polymorph Formation

The formation of specific polymorphs of this compound derivatives is highly dependent on the crystallization conditions, particularly the choice of solvent. mdpi.comwhiterose.ac.uk A systematic solvent screening is often the first step in discovering new crystalline forms. researchgate.net For 2-benzoyl-N,N-diethylbenzamide (BDB), solubility tests were conducted with a range of solvents to find suitable candidates for recrystallization. mdpi.com The compound was found to be soluble at room temperature in solvents such as acetone, ethanol, diethyl ether, and dichloromethane. mdpi.com

Recrystallization trials using these different solvents led to the isolation of new polymorphic forms. mdpi.comresearchgate.net For instance, both Form II and Form III of BDB were obtained from recrystallization attempts. mdpi.com Specifically, Form II was crystallized from dichloromethane. mdpi.com Interestingly, in one trial using dichloromethane, both Form II and Form III were obtained together in the same vial, highlighting the subtle energetic balance between different polymorphic forms. mdpi.com However, repeated attempts with dichloromethane consistently yielded only Form II. mdpi.com The originally known Form I could not be isolated from any of the new recrystallization trials, suggesting it may be less stable under the tested conditions. mdpi.com This demonstrates that solvent selection plays a critical role in navigating the polymorphic landscape of a compound, selectively favoring the nucleation and growth of one form over another. whiterose.ac.uk

Table 2: Solvent Screening and Polymorph Outcome for 2-Benzoyl-N,N-diethylbenzamide (BDB)

| Solvent | Outcome |

| Dichloromethane | Primarily Form II; a mixture of Form II and Form III observed in one instance. |

| Acetone | Soluble, used in screening. |

| Ethanol | Soluble, used in screening. |

| Diethyl ether | Soluble, used in screening. |

| Hexane:Chloroform (1:1) | Soluble, used in screening (original solvent for Form I). researchgate.net |

Intermolecular Interactions and Crystal Packing Analysis

The structural diversity among the polymorphs of this compound derivatives arises from distinct differences in their crystal packing and the network of intermolecular interactions. mdpi.com The conformation of the molecule itself, which is influenced by rotation around its eight possible rotatable bonds, plays a crucial role in determining how the molecules arrange themselves in the crystal lattice. mdpi.com

In the case of 2-benzoyl-N,N-diethylbenzamide (BDB), a comparison of its polymorphic forms reveals key structural differences. Forms II and III exhibit very similar molecular conformations but differ in their long-range packing over multiple unit cells. mdpi.comresearchgate.net In contrast, Form I displays significant variations in both molecular conformation and packing when compared to the other two forms. mdpi.comresearchgate.net The rotation of atoms around the bonds can be opposite when comparing Form I with Forms II and III, leading to fundamentally different three-dimensional arrangements. mdpi.com

Analysis of crystal packing in related benzamide (B126) structures often reveals the importance of various non-covalent interactions. While the tertiary amide structure of BDB precludes classic N-H···O hydrogen bonding, other weak interactions govern its assembly. In other benzamide systems, intermolecular forces such as N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions, are dominant. nih.govresearchgate.net For example, in carbamazepine-benzamide cocrystals, N-H···O hydrogen bonds between the carboxamide and amide groups create robust supramolecular synthons. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these varied intermolecular contacts, helping to distinguish the subtle differences in crystal packing among polymorphs. nih.govrsc.org

Thermal Behavior and Phase Transitions in the Solid-State

The thermal properties of this compound derivatives are critical for understanding the stability relationships between their polymorphic forms. Techniques like Differential Scanning Calorimetry (DSC) and variable-temperature X-ray powder diffraction (VT-XRPD) are used to investigate this behavior. mdpi.com

For 2-benzoyl-N,N-diethylbenzamide (BDB), thermal analysis of Form II showed it to be stable at room temperature. mdpi.comresearchgate.net DSC experiments on Form II revealed a sharp endothermic peak with an onset temperature of 51.2 °C, corresponding to its melting point. researchgate.net No solid-solid phase transitions were observed via DSC upon heating from -50 °C to its melting point. researchgate.net This thermal stability was further confirmed by VT-XRPD experiments, which showed no phase changes as the sample was heated from room temperature to its melting point. mdpi.com

However, submitting the polymorphs to a wider range of temperatures can induce phase transitions. researchgate.net When a sample of BDB Form II was cooled to -170 °C and then reheated, a solid-solid phase transition was observed. mdpi.com Starting at temperatures above -93 °C, Form II begins to convert into a new phase, designated Form IV. mdpi.com This transformation involves a change in the crystal system from monoclinic (Form II) to orthorhombic (Form IV). mdpi.comresearchgate.net This new Form IV was found to have a higher melting point than Form II. mdpi.com This temperature-induced polymorphism highlights the dynamic nature of the solid state, where crystalline forms can interconvert under specific thermal conditions. mdpi.comresearchgate.net

Table 3: Thermal Properties of 2-Benzoyl-N,N-diethylbenzamide (BDB) Polymorphs

| Form | Event | Onset Temperature (°C) | Notes |

| Form II | Melting | 51.2 | Stable upon heating from room temperature. researchgate.net |

| Form II → Form IV | Phase Transition | > -93 (upon reheating) | Monoclinic to Orthorhombic transition. mdpi.com |

| Form II | Glass Transition | -20.8 | Observed in the second heating cycle of a previously melted sample. researchgate.net |

Supramolecular Assembly Driven by Intermolecular Forces, e.g., Hydrogen Bonding

Supramolecular assembly is the process by which molecules organize into well-defined, larger structures through non-covalent intermolecular forces. scispace.comresearchgate.net In the context of benzamide derivatives, hydrogen bonding is a primary directional force that guides molecular recognition and assembly into specific crystalline architectures. japtronline.comresearchgate.net

The amide group in primary and secondary benzamides is an excellent functional group for forming robust hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov This often leads to the formation of predictable patterns, or supramolecular synthons. researchgate.net For instance, in many simple benzamide crystals, molecules form centrosymmetric dimers via a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These dimers can then further assemble into chains, sheets, or three-dimensional networks through other interactions. researchgate.net

The design of cocrystals, which are multi-component crystals held together by non-covalent bonds, heavily relies on harnessing these predictable hydrogen-bonding interactions. japtronline.comnih.gov For example, cocrystals of carbamazepine with benzamide are held together by N-H···O hydrogen bonds between the amide groups of the two different molecules. nih.gov The interplay and competition between different possible hydrogen bond donors and acceptors determine the final supramolecular structure. japtronline.com While derivatives like 2-benzoyl-N,N-diethylbenzamide lack the N-H donor for classic amide-amide hydrogen bonding, other weaker interactions (like C-H···O) and packing forces become dominant in dictating the supramolecular assembly. mdpi.comnih.gov The principles of hydrogen bonding remain a cornerstone for understanding and predicting the crystal structures of a wide range of benzamide-containing compounds. japtronline.comresearchgate.net

Applications and Advanced Research Trajectories of 2 Benzoylbenzamide

Utilization in Complex Organic Synthesis

The structural attributes of 2-benzoylbenzamide make it a valuable precursor and building block in the synthesis of intricate organic molecules, including chiral compounds and heterocyclic systems.

As Precursors in Asymmetric Synthesis

Asymmetric synthesis, a cornerstone of modern medicinal chemistry, focuses on the selective production of a single enantiomer of a chiral molecule. This compound and its derivatives have emerged as important precursors in this field. For instance, N,N-disubstituted 2-benzoylbenzamides have been utilized in solid-state photoreactions to achieve absolute asymmetric synthesis of phthalides. figshare.comacs.org This process, influenced by the chiral crystalline environment, allows for the conversion of achiral starting materials into optically active products with good enantioselectivity. acs.org The reaction proceeds through an unusual pathway involving aryl migration, highlighting the utility of the this compound framework in exploring novel asymmetric transformations. acs.org

In a notable example, the solid-state photoreaction of N,N-disubstituted 2-benzoylbenzamides leads to intramolecular cyclization, forming phthalides via a radical pair intermediate. acs.org This method provides an "absolute" asymmetric conversion, where the chirality of the product is dictated by the crystalline structure of the starting material. acs.org

As Building Blocks for Heterocyclic Systems (e.g., Benzodiazepinones, Benzoxazoles)

This compound serves as a foundational molecule for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Benzodiazepinones: While direct synthesis of benzodiazepinones from this compound is not extensively documented in the provided results, the related benzimidazole (B57391) structure, which shares a bicyclic aromatic framework, is prominent in medicinal chemistry. Benzimidazole derivatives have shown a wide range of biological activities, including analgesic and anti-inflammatory properties. rjpbcs.comnih.gov

Benzoxazoles: The synthesis of 2-substituted benzoxazoles, a class of compounds with significant applications in agrochemicals and pharmaceuticals, can be achieved using precursors derived from or related to the benzamide (B126) structure. mdpi.commdpi.comresearchgate.net One synthetic route involves the reaction of tertiary amides with 2-aminophenols, promoted by triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine. mdpi.com This cascade reaction includes the activation of the amide carbonyl group, nucleophilic addition, intramolecular cyclization, and elimination to form the benzoxazole (B165842) ring system. mdpi.com Other methods for synthesizing 2-aryl benzoxazoles include the coupling of 2-aminophenols with carboxylic acid derivatives or aldehydes. researchgate.net The versatility of these methods allows for the creation of a diverse library of benzoxazole derivatives with various functional groups. mdpi.com For example, 2-benzyl benzoxazoles can be synthesized from substituted styrenes and 2-nitrophenols using elemental sulfur and DABCO. rsc.org

Intermediates in Pharmaceutical and Agrochemical Chemical Development

The this compound scaffold is a key intermediate in the synthesis of a wide array of compounds with potential therapeutic and agricultural applications.

Development of Agents with Analgesic, Anti-inflammatory, and Antipyretic Properties via Chemical Modification

Derivatives of this compound have been investigated for their potential as analgesic, anti-inflammatory, and antipyretic agents. The modification of the core benzamide structure has led to the development of compounds with significant biological activity.

For instance, a series of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives, synthesized from precursors related to the benzamide family, exhibited moderate to good anti-inflammatory and analgesic activity in preclinical models. nih.gov Specifically, compounds with certain substitutions demonstrated notable effects in carrageenan-induced rat paw edema and acetic acid-induced writhing in mice, with the added benefit of low ulcerogenicity compared to the standard drug indomethacin. nih.gov

Similarly, 2-hydroxymethylbenzamides, which can be derived from phthalimide (B116566) precursors, have shown promise as anti-inflammatory and analgesic agents. researchgate.net The ring-opening of phthalimide derivatives yields these benzamides, and specific analogs have demonstrated significant activity in pharmacological evaluations. researchgate.net The search for novel analgesic and anti-inflammatory agents is a continuous effort in medicinal chemistry, and benzamide derivatives represent a promising class of compounds. rjpbcs.com

| Compound Class | Biological Activity | Key Findings |

| 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives | Anti-inflammatory, Analgesic | Moderate to good activity with low ulcerogenicity. nih.gov |

| 2-hydroxymethylbenzamides | Anti-inflammatory, Analgesic | Active members identified through pharmacological evaluation. researchgate.net |

| N-pyridinyl-benzamide series | Anti-inflammatory, Analgesic | Exhibit peripheral and central anti-inflammatory effects. nih.gov |

Investigation of Antimicrobial and Antiparasitic Agents through Chemical Synthesis

The versatility of the this compound structure extends to the development of antimicrobial and antiparasitic agents. Modifications to this scaffold have yielded compounds with activity against a range of pathogens.

N-benzoyl-2-hydroxybenzamides have been synthesized and evaluated for their activity against various protozoan parasites, including Plasmodium falciparum (malaria), Trypanosoma brucei, and Leishmania donovani. nih.gov Studies have shown that certain substitutions on the benzene (B151609) ring are crucial for enhancing antiparasitic activity. For example, one derivative, N-(4-ethylbenzoyl)-2-hydroxybenzamide, exhibited notable activity against T. gondii tachyzoites and was also effective against multiple strains of P. falciparum.

In the realm of antimicrobial agents, derivatives of 2-benzylidene-3-oxobutanamide have shown very good antibacterial activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov Furthermore, nitazoxanide, a nitrothiazole benzamide compound, has demonstrated a broad spectrum of activity against numerous parasites, as well as gram-positive and gram-negative anaerobic bacteria. nih.gov

Potential in Agrochemical Formulations and Active Compound Development, including Biological Impact in Agrochemical Contexts

The benzamide and related heterocyclic structures are integral to the development of modern agrochemicals. These compounds can be formulated in various ways to enhance their efficacy and ease of use.

Agrochemical Formulations: Suspension concentrate (SC) formulations are a popular choice for water-insoluble active ingredients, offering benefits like the absence of dust and user convenience. crodaagriculture.com Dispersible concentrate (DC) formulations, on the other hand, consist of an active ingredient dissolved in a polar solvent, which precipitates upon dilution to form a stable dispersion. crodaagriculture.com The choice of formulation depends on the physicochemical properties of the active compound.

Active Compound Development: Benzoxazole and benzothiazole (B30560) derivatives, which can be synthesized from benzamide-related precursors, exhibit a broad spectrum of biological activities relevant to agriculture, including antibacterial, fungicidal, and herbicidal properties. mdpi.com For example, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have shown good larvicidal activities against mosquito larvae and fungicidal activities against several plant pathogenic fungi. nih.gov Specifically, one compound in this series exhibited better inhibitory activity against Botrytis cinereal than the commercial fungicide fluxapyroxad. nih.gov Chalcone derivatives containing an 1,2,4-oxadiazole moiety have also demonstrated significant nematocidal and antiviral activities. frontiersin.org

| Compound Class | Target Pest/Pathogen | Notable Activity |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Mosquito larvae, Fungi | High larvicidal and broad-spectrum fungicidal activity. nih.gov |

| Chalcones with 1,2,4-oxadiazole | Nematodes, Plant viruses | Excellent nematocidal and protective antiviral activity. frontiersin.org |

| Benzoxazole and Benzothiazole derivatives | Bacteria, Fungi, Viruses | Broad-spectrum antibacterial, fungicidal, and antiviral activities. mdpi.com |

Contributions to Analytical Methodologies

The unique chemical structure and properties of this compound and its derivatives make them valuable in various analytical chemistry domains. Their contributions range from serving as fundamental reference points in routine analysis to enabling the development of sophisticated new methods for examining complex substances.

As Reference Standards in Spectroscopic and Chromatographic Techniques

A reference material is a substance with one or more sufficiently homogenous and well-established property values, making it suitable for calibrating apparatus, assessing a measurement method, or assigning values to other materials. european-accreditation.org In analytical chemistry, pure substances are often used as standards for chemical purity and trace impurity analysis. european-accreditation.org this compound, due to its stable, crystalline nature and distinct spectral characteristics, is employed as an analytical standard in both spectroscopy and chromatography. smolecule.com

The utility of a compound as a reference standard depends on the availability of high-purity material and well-characterized analytical data. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for instance, is a primary relative method where the signal areas are directly proportional to the number of nuclei, allowing for the direct comparison of a target analyte against a reference standard to determine its exact content and purity. ethz.ch The well-defined signals of this compound in various spectroscopic techniques make it a suitable candidate for such applications.

Key spectral data for this compound, essential for its role as a reference standard, are well-documented.

| Analytical Technique | Key Data Points | Source |

|---|---|---|

| Infrared (IR) Spectroscopy | Characteristic C=O stretching absorption band at approximately 1703 cm⁻¹. | |

| 1H NMR Spectroscopy | Signals corresponding to the aromatic protons are observed in the range of δ 7.48–7.91 ppm. | |

| FTIR Spectroscopy | Full spectrum available from reference libraries (e.g., Aldrich Chemical Company). | nih.gov |

| 13C NMR Spectroscopy | Reference spectra are available from established databases. | nih.gov |

Role in the Development of Novel Analytical Procedures for Complex Mixtures

The development of new analytical methods is crucial for quality control in drug manufacturing and other industrial processes. iosrphr.org this compound and its derivatives serve as key compounds in the establishment and validation of such procedures, particularly for monitoring the progress and purity of chemical reactions.

For example, in the synthesis of N-(2-hydroxyethyl)-N-methyl-o-benzoylbenzamide, a precursor for certain benzhydrol derivatives, thin-layer chromatography (TLC) was utilized to confirm the complete formation of the intermediate, N-(2-chloroethyl)-N-methyl-o-benzoylbenzamide, demonstrating the role of these compounds as analytes in process monitoring. google.com

Furthermore, high-performance liquid chromatography (HPLC) methods have been developed for the analysis and quality control of o-benzoylbenzamides. A patented production process for these compounds specifies precise HPLC conditions to ensure the reaction is complete, defining completion as the point when the starting material, o-benzoylbenzoic acid chlorides, is below 1% of the total area. google.com This highlights the use of this compound as a target analyte in the development of a quantitative analytical method for a complex reaction mixture.

| Parameter | Specification |

|---|---|

| Column | INERTSIL ODS-2 (4.6 mm × 15 cm) |

| Mobile Phase | Acetonitrile (B52724) / 0.3% Phosphoric Acid (50/50, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 35°C |

Identification as a Constituent in Natural Extracts via Advanced Analytical Techniques

Advanced analytical techniques, particularly hyphenated methods like Gas Chromatography-Mass Spectrometry (GC-MS), are essential for identifying bioactive compounds in complex natural extracts. biotech-asia.org These methods provide detailed insight into the phytochemical composition of plants, which is fundamental for drug discovery and development. ijcrr.com

A derivative of this compound has been identified in several plant species using these advanced techniques. In a phytochemical screening of an ethanolic leaf extract of Cayratia auriculata, GC-MS analysis identified fifteen different constituents, one of which was N-(t-butyl)-2-benzoylbenzamide. ijcrr.com Similarly, GC-MS analysis of fractions from Piper betle L. (betel leaf) also revealed the presence of N-(t-butyl)-2-benzoylbenzamide. biotech-asia.org Another study involving column chromatography to fractionate plant extracts also reported the identification of N-(t-butyl)-2-benzoylbenzamide in the fractions exhibiting strong free-radical scavenging activity. researchgate.net

These findings underscore the role of advanced analytical methodologies in detecting and characterizing specific chemical structures, like that of the this compound core, within complex biological matrices.

| Compound Identified | Plant Source | Analytical Technique | Source |

|---|---|---|---|

| N-(t-butyl)-2-benzoylbenzamide | Cayratia auriculata (leaf extract) | GC-MS | ijcrr.com |

| N-(t-butyl)-2-benzoylbenzamide | Piper betle L. (leaf fractions) | GC-MS | biotech-asia.org |

| N-(t-butyl)-2-benzoylbenzamide | Unspecified plant fractions | GC-MS | researchgate.net |

Applications in UV Absorption Technology

UV-Vis absorption spectroscopy is a widely used technique for the qualitative and quantitative analysis of compounds that absorb ultraviolet or visible light. slideshare.net The benzoyl functional group, a key component of this compound, is a chromophore that gives rise to a characteristic absorption band in the UV-Vis region, typically between 240-280 nm, due to π-π* electronic transitions. researchgate.net